N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

Catalog No.
S13827033
CAS No.
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

Product Name

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

IUPAC Name

N,N-dimethyl-2-(pentan-2-ylamino)acetamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-5-6-8(2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3

InChI Key

TXVCGKSRLNLBLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCC(=O)N(C)C

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a pentan-2-yl substituent attached to an acetamide backbone. Its molecular formula is C12H25N2OC_{12}H_{25}N_2O, and it has a molecular weight of approximately 213.35 g/mol. This compound is classified under the category of amides and is notable for its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride, resulting in secondary amines.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

  • Oxidation: N-Oxide derivatives.
  • Reduction: Secondary amines.
  • Substitution: Substituted acetamides.

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide exhibits significant biological activity, particularly as a Mannich base, which is known for various pharmacological properties. Research indicates that compounds derived from Mannich reactions can display:

  • Anticancer Activity: Some derivatives show potential against cancer cell lines.
  • Antibacterial and Antifungal Properties: The compound may possess activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: It may inhibit inflammatory pathways, making it useful in pain management.

The biological mechanisms involve interaction with specific enzymes and receptors, influencing physiological processes.

The synthesis of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide typically involves the reaction of pentan-2-amine with dimethylacetamide under controlled conditions. Common methods include:

  • Direct Amination: Reacting pentan-2-amine with dimethylacetamide in the presence of catalysts to facilitate the formation of the desired product.
  • Mannich Reaction: Utilizing formaldehyde and dimethylamine to create a Mannich base that incorporates pentan-2-amines.

Industrial production often employs optimized conditions for higher yields, including continuous flow reactors and advanced purification techniques.

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide has diverse applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly analgesics and anti-inflammatory agents.
  • Organic Synthesis: The compound acts as a building block for synthesizing various heterocyclic compounds.
  • Industrial Use: It is utilized as an intermediate in producing polymers, resins, and coatings.

Studies on N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide have focused on its interactions with biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding: It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways involved in pain and inflammation.

These interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide:

Compound NameStructural FeaturesUnique Aspects
DimethylacetamideLacks the pentan-2-amino groupUsed primarily as a solvent
N,N-DimethylformamideSimilar amide structureDifferent solvent properties
Fentanyl AnaloguesContains similar amine structuresVarying pharmacological effects
N,N-DiethylacetamideEthyl groups instead of methylDifferent solubility and reactivity

Uniqueness

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide stands out due to its specific combination of functional groups that confer distinct chemical and biological properties. Its versatility across various applications—from organic synthesis to medicinal chemistry—highlights its significance compared to similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.157563266 g/mol

Monoisotopic Mass

172.157563266 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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